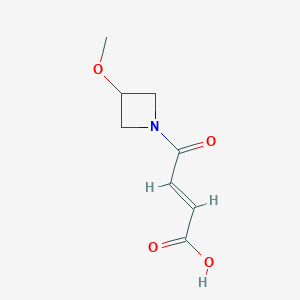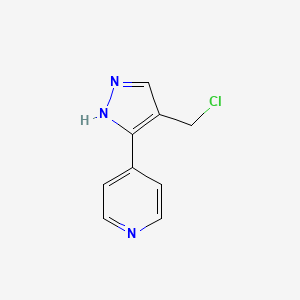
4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine
説明
4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters .
Synthesis Analysis
The synthesis of 4-(chloromethyl)pyridine hydrochloride involves several steps :- The 4-pyridinemethanol reacts with thionyl chloride to produce 4-(chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached to the 4-position .Physical And Chemical Properties Analysis
4-(Chloromethyl)pyridine hydrochloride is a powder with a molecular weight of 164.03 . It has a melting point of 166-173 °C .科学的研究の応用
Heterocyclic Compound Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, including structures related to 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been extensively studied for their synthesis and biomedical applications. These compounds exhibit a variety of tautomeric forms and have been incorporated into over 300,000 described molecules, highlighting their significance in heterocyclic chemistry and potential therapeutic uses. Synthetic methods often involve starting from either a preformed pyrazole or pyridine base, indicating the versatility of these compounds in chemical synthesis processes. Their extensive patent coverage underlines their importance in drug development and other biomedical applications (Donaire-Arias et al., 2022).
Crystal Structure and Computational Study
The crystal structure and computational studies of pyrazole derivatives, including those structurally similar to 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been explored. These studies offer insights into the molecular stability and tautomerism of such compounds, aiding in the design of molecules with specific properties for pharmaceutical applications. Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, are applied to understand the molecular behavior and thermodynamic properties, which are crucial for designing compounds with desired biological activities (Shen et al., 2012).
Antioxidant and Antimicrobial Activity
The synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines demonstrates the potential of pyrazole-pyridine hybrids in biomedical research. These compounds, developed through cyclocondensation reactions, have shown promising antioxidant and antimicrobial activities. The variation in substituents on the pyrazole rings attached to a pyridine core influences their biological activity, indicating the significance of structural modifications in enhancing therapeutic efficacy (Bonacorso et al., 2015).
Coordination Chemistry for Sensing and Catalysis
Compounds based on 2,6-di(pyrazol-1-yl)pyridine and related derivatives serve as versatile ligands in coordination chemistry, offering unique advantages for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This area of study illustrates the potential of pyrazole-pyridine compounds in developing advanced materials for sensing and catalysis applications, highlighting the broad utility of these heterocyclic frameworks in scientific research (Halcrow, 2005).
Safety and Hazards
特性
IUPAC Name |
4-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-13-9(8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXWJITRATCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



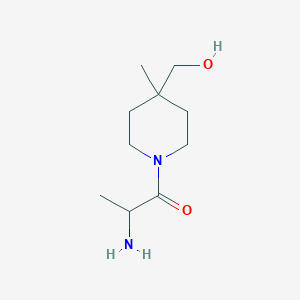

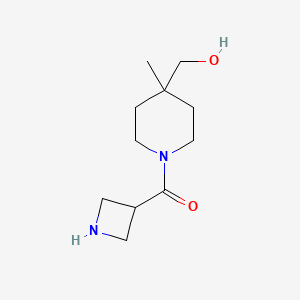
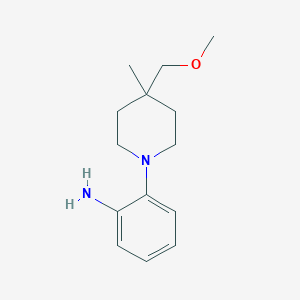
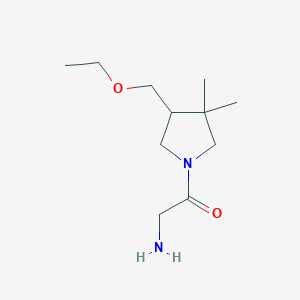


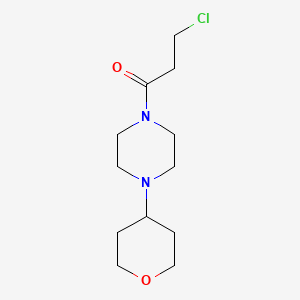
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1491128.png)
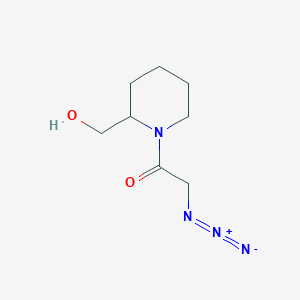
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)
